molecular formula C17H17N3O2 B15018906 2-[(2E)-2-benzylidenehydrazinyl]-N-(2,5-dimethylphenyl)-2-oxoacetamide

2-[(2E)-2-benzylidenehydrazinyl]-N-(2,5-dimethylphenyl)-2-oxoacetamide

Katalognummer: B15018906
Molekulargewicht: 295.34 g/mol
InChI-Schlüssel: YPFMWFGCYAAJGF-WOJGMQOQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,5-DIMETHYLPHENYL)-1-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE: is an organic compound with a complex structure that includes both aromatic and hydrazine functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-DIMETHYLPHENYL)-1-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE typically involves the reaction of 2,5-dimethylaniline with formic acid and hydrazine derivatives under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of catalysts such as palladium or platinum can also enhance the reaction efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,5-DIMETHYLPHENYL)-1-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions with halogens, nitrating agents, or sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions include various substituted derivatives and oxidized forms of the original compound.

Wissenschaftliche Forschungsanwendungen

N-(2,5-DIMETHYLPHENYL)-1-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Medicine: Explored for its potential use in drug development, particularly in the design of new anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure.

Wirkmechanismus

The mechanism by which N-(2,5-DIMETHYLPHENYL)-1-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE exerts its effects involves the interaction with specific molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the aromatic rings can interact with cellular membranes, affecting membrane fluidity and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(2,4-DIMETHYLPHENYL)FORMAMIDE: Similar in structure but with different substitution patterns on the aromatic ring.

    N-(2,5-DIMETHYLPHENYL)ACETAMIDE: Contains an acetamide group instead of the hydrazinecarbonyl group.

Uniqueness

N-(2,5-DIMETHYLPHENYL)-1-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydrazine and formamide groups allows for versatile chemical modifications and interactions with biological targets.

Eigenschaften

Molekularformel

C17H17N3O2

Molekulargewicht

295.34 g/mol

IUPAC-Name

N'-[(E)-benzylideneamino]-N-(2,5-dimethylphenyl)oxamide

InChI

InChI=1S/C17H17N3O2/c1-12-8-9-13(2)15(10-12)19-16(21)17(22)20-18-11-14-6-4-3-5-7-14/h3-11H,1-2H3,(H,19,21)(H,20,22)/b18-11+

InChI-Schlüssel

YPFMWFGCYAAJGF-WOJGMQOQSA-N

Isomerische SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(=O)N/N=C/C2=CC=CC=C2

Kanonische SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(=O)NN=CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.